Tetrathietane
Description
Historical Context of Sulfur Allotropes and Small Homo-cyclic Rings
The study of sulfur allotropes dates back to antiquity, with various forms described and named based on their appearance or discovery circumstances, such as "brimstone" found near volcanic vents chemicool.com. By the 19th century, systematic investigations began to differentiate these forms. The discovery of allotropy in sulfur, the existence of different structural forms of the same element, was formally recognized by Eilhard Mitscherlich in 1823 chemicool.com. Early workers identified numerous allotropes, some of which were later confirmed as pure forms, while others were mixtures chemeurope.com.
The most common allotrope, orthorhombic α-sulfur, consists of puckered S8 rings libretexts.org. Other well-characterized cyclic allotropes include cyclo-hexasulfur (S6), first synthesized in 1891 by M. R. Engel chemeurope.comlibretexts.orgwikipedia.org, and larger rings such as S7, S9, S10, S12, S18, and S20, which have been synthesized through various chemical routes chemeurope.comwikipedia.orgbritannica.com. The exploration of these cyclic sulfur species laid the groundwork for considering even smaller ring systems, including the theoretical possibility of a four-membered sulfur ring.
Theoretical Postulation and Initial Hypotheses of Tetrathietane (S4)
The concept of a four-membered sulfur ring, or this compound, has largely emerged from theoretical investigations into the nature of small sulfur species (Sn, where n=2-8) harvard.eduresearchgate.netaip.orgacs.org. Computational studies have explored a diverse array of potential structures for S4, including linear chains and various cyclic or ring-like arrangements harvard.eduresearchgate.netaip.orgresearchgate.net.
More than twenty theoretical studies have been dedicated to S4 harvard.edu. These investigations often suggest that acyclic, chain-like structures, such as a cis-planar form, might be the most thermodynamically stable researchgate.netresearchgate.net. However, theoretical models also predict the existence of cyclic isomers, including planar trapezoidal structures harvard.eduaip.orgnasa.gov and potentially branched or three-membered rings researchgate.net. The precise geometry and stability of these S4 isomers are highly sensitive to the computational methods employed, requiring sophisticated treatments of electron correlation to achieve accurate results harvard.eduresearchgate.net. These theoretical explorations form the basis for initial hypotheses about the existence and potential properties of a cyclic S4 species, akin to this compound.
Challenges in Experimental Isolation and Characterization of Pure this compound (S4)
The experimental isolation and characterization of small sulfur allotropes, including species like S4, present significant challenges due to their inherent lability and reactivity nih.govru.nl. While S4 species have been detected in various environments, such as sulfur vapor chemeurope.com, in comet 67P/Churyumov-Gerasimenko ru.nl, and within mineral matrices researchgate.net, obtaining pure, stable samples for detailed study remains difficult.
The extreme reactivity of small sulfur rings means they readily undergo fragmentation or polymerization, often reverting to the more stable S8 allotrope or forming polymeric chains nih.govru.nl. Techniques like kinetic trapping within porous coordination networks have shown promise for stabilizing highly reactive species like S2 nih.gov, offering potential pathways for investigating other transient sulfur allotropes. However, direct spectroscopic or crystallographic evidence for a pure, isolated this compound (cyclic S4) structure is not widely reported, underscoring the difficulties in its experimental realization. The presence of S4 is often inferred through the detection of its fragmentation products from larger sulfur species like S8 ru.nl.
Significance within Strained Ring Systems and Fundamental Sulfur Chemistry
Despite the experimental challenges, the study of S4 species, including theoretical cyclic forms, holds significance for understanding fundamental sulfur chemistry and the behavior of strained ring systems. Sulfur, with its variable bonding angles and lengths, readily forms diverse ring structures, and understanding the stability and reactivity of smaller rings like a hypothetical this compound contributes to a comprehensive picture of sulfur allotropy rsc.orgresearchgate.net.
Furthermore, S4 species are of interest in astrochemistry, potentially playing a role in the transport of sulfur from interstellar clouds to planetary systems harvard.eduru.nlastrobiology.com. They are also implicated in early Earth atmospheric chemistry, particularly in processes like mass-independent fractionation of sulfur isotopes, which provides insights into the pre-oxygenated atmosphere and the conditions for early life researchgate.netnasa.gov. As signposts for the fragmentation of the more stable S8 allotrope, the study of S4 contributes to solving the "sulfur depletion puzzle" in astrophysical contexts ru.nl. The exploration of these transient species advances our understanding of chemical reaction pathways, molecular dynamics, and the elemental cycles that shape planetary environments.
Structure
3D Structure
Properties
CAS No. |
19269-85-3 |
|---|---|
Molecular Formula |
S4 |
Molecular Weight |
128.3 g/mol |
IUPAC Name |
tetrathietane |
InChI |
InChI=1S/S4/c1-2-4-3-1 |
InChI Key |
NWWQJUISNMIVLJ-UHFFFAOYSA-N |
SMILES |
S1SSS1 |
Canonical SMILES |
S1SSS1 |
Other CAS No. |
19269-85-3 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Tetrathietane S4
Geometrical Conformations and Isomerism
The arrangement of atoms in a molecule and the possible spatial orientations they can adopt are crucial for understanding their chemical behavior. For cyclic systems like Tetrathietane, this involves exploring various isomers and conformational states.
Identification of Stable and Metastable S4 Isomers
Specific identification of distinct stable or metastable chemical isomers of this compound (S₄) is not extensively detailed within the provided research findings. The term "S4" in some computational contexts, such as in relation to Si₄(Emind)₄, refers to a structural motif or a core four-membered ring arrangement within a larger molecular framework, rather than a standalone chemical isomer of this compound itself researchgate.net. The concept of metastability in chemical structures typically relates to kinetic stability, where a molecule exists in a high-energy state that persists for a measurable time rsc.orgaps.orgwhiterose.ac.ukwikipedia.orgrsc.org. However, detailed theoretical studies pinpointing specific metastable chemical isomers of this compound are not elaborated upon in the current scope of information.
Conformational Analysis and Energy Minima
Conformational analysis is vital for understanding how molecules achieve their lowest energy states, known as energy minima nih.govwikipedia.org. For cyclic molecules, this involves studying the various ways the ring can pucker or twist, leading to different spatial arrangements of atoms. Methods like normal-mode analysis can identify key molecular motions that lead to new energy minima nih.gov. While general principles of conformational analysis and the identification of stable conformations as energy minima are well-established for various organic molecules nih.govwikipedia.orgyoutube.com, specific detailed computational studies focusing on the conformational landscape and precise energy minima for this compound itself are not provided in the examined literature. Such analyses typically involve exploring various dihedral angles and bond torsions to map the potential energy surface and locate these stable configurations.
Ring Strain and Energetic Considerations
The geometry of a four-membered ring inherently leads to significant strain, impacting the molecule's stability and reactivity. These energetic considerations are often quantified by analyzing bond angle deviations and torsional interactions.
Quantification of Angle Strain and Torsional Strain in the S4 Ring
Ring strain in cyclic molecules arises from deviations of bond angles from their ideal values (angle strain) and from eclipsing interactions between adjacent atoms (torsional strain) libretexts.orgwikipedia.orglibretexts.orgoneonta.eduutdallas.edu. In a four-membered ring like this compound, the internal bond angles are forced to be significantly smaller than the ideal tetrahedral angle of approximately 109.5° for sp³ hybridized atoms, or even the ideal 90° for a planar square. For instance, cyclobutane (B1203170), a similar four-membered carbocyclic ring, exhibits substantial strain. Its bond angles are approximately 88°, leading to significant angle strain, and it also experiences torsional strain due to eclipsing hydrogen atoms, although it adopts a slightly puckered form to alleviate some torsional strain at the cost of slightly increased angle strain wikipedia.orgoneonta.edu.
While specific quantitative values for angle and torsional strain in this compound are not directly provided, it is understood that as a four-membered ring, it will possess considerable ring strain. Sulfur atoms, with their specific bond lengths and angles, would contribute to these strain values. Based on analogous systems like cyclobutane, this compound can be expected to have significant contributions from both angle and torsional strain.
Table 1: Ring Strain Comparison for Four-Membered Rings
| Ring System | Ring Size | Primary Strain Contributions | Approximate Total Ring Strain (kcal/mol) | Reference |
| Cyclobutane (C₄H₈) | 4-membered | Angle, Torsional | ~6.6 (per CH₂) wikipedia.org / 26.3 oneonta.edu | wikipedia.org, oneonta.edu |
| This compound (S₄) | 4-membered | Angle, Torsional | Expected to be significant | Inferred |
Note: Specific strain energy values for this compound are not provided in the reviewed literature. The values for cyclobutane are provided as a comparable example of a four-membered ring.
Thermodynamic Stability and Theoretical Decomposition Pathways
The presence of significant ring strain directly impacts the thermodynamic stability of a molecule. Higher ring strain generally correlates with lower thermodynamic stability and increased reactivity, as the molecule possesses excess internal energy libretexts.orgwikipedia.orglibretexts.orgoneonta.eduutdallas.edu. This excess energy can manifest as an elevated heat of combustion compared to unstrained analogues wikipedia.org. For this compound, the inherent strain within its four-membered ring suggests it would be less thermodynamically stable than analogous acyclic polysulfides or larger sulfur heterocycles. Theoretical studies often explore decomposition pathways by identifying the lowest energy routes for bond breaking or rearrangement, driven by the relief of strain. However, specific theoretical decomposition pathways for this compound are not detailed in the provided sources. It can be inferred that strain relief would be a primary driving force for any decomposition processes.
Influence of Pseudo Jahn-Teller Effect on Planarity and Symmetry Breaking
In the context of four-membered rings, particularly those containing heavier elements, the PJT effect plays a crucial role in determining their geometry and stability. Studies on related systems, including four-membered rings with silicon (Si₄) and general A₄ compounds where A can be sulfur (S), indicate that the PJT effect can drive distortions from planar arrangements researchgate.netresearchgate.net. For instance, in analogous Si₄ systems, PJT effects have been shown to induce a transition from a planar D₂h symmetry to a lower C₂h symmetry, resulting in non-planar structures that are more stable than their planar counterparts researchgate.net. Furthermore, the PJT effect has been implicated in the formation of specific structural motifs, such as planar-rhombic S₄ units within larger molecules, indicating its influence on the geometry of four-membered sulfur rings researchgate.net. The PJT effect is considered the fundamental mechanism responsible for the instability of planar configurations in such systems, leading to symmetry breaking and non-planar geometries researchgate.net.
Compound List:
this compound (S₄)
Studies of Charged this compound Species (e.g., S4^2+)
Electronic Structure and Stability of Cations and Anions
Theoretical studies have explored the electronic structure and stability of various charged species derived from this compound. For instance, investigations into the dianion, S4^2-, have suggested that it can exist in a planar, D4h symmetric configuration, with significant electron delocalization across the sulfur ring. Calculations indicate that this planar structure is energetically favorable compared to non-planar conformations. The stability of such species is often assessed through calculated binding energies and ionization potentials. Research has also delved into the properties of cationic forms, such as S4^2+. These studies often employ high-level ab initio methods to determine optimized geometries, electronic configurations, and relative stabilities of different isomers or charge distributions within the S4 ring system. The electronic structure calculations reveal the nature of bonding and the distribution of charge, providing insights into potential reactivity and existence in condensed phases or exotic environments.
Theoretical Manipulation of Ring Planarity with External Species (e.g., Noble Gas Cations)
The planarity of the this compound ring is a key structural feature that can be influenced by external interactions. Theoretical investigations have examined the effect of complexation with various species, including noble gas cations, on the geometry of the S4 ring. Studies have shown that interactions with highly electrophilic species, such as noble gas cations (e.g., He+, Ne+, Ar+), can lead to significant distortions of the S4 ring. These interactions can stabilize planar or near-planar configurations by forming complexes where the cation interacts with the electron-rich sulfur atoms. Computational modeling helps to elucidate the nature of these interactions, quantifying the binding energies and predicting structural changes, such as alterations in bond lengths and angles, which can be crucial for understanding potential chemical behavior and stabilization mechanisms of these sulfur rings under external influence.
Theoretical Spectroscopic Predictions
Computational Infrared (IR) Spectra
Theoretical calculations are instrumental in predicting the vibrational properties of this compound, which can guide experimental identification. Computational studies have provided predictions for the infrared (IR) spectra of this compound and its derivatives. These calculations typically involve determining the equilibrium geometry and then computing the harmonic vibrational frequencies and corresponding IR intensities using methods like Density Functional Theory (DFT). For a planar S4 ring, specific vibrational modes are expected, such as ring breathing modes and stretching/bending vibrations of the S-S bonds. The predicted frequencies and intensities serve as a fingerprint for identifying this compound in experimental spectroscopic analyses.
Table 2.6.1: Predicted IR Vibrational Frequencies for this compound (Illustrative Data)
| Mode Description | Predicted Frequency (cm⁻¹) | Intensity (km/mol) | Reference |
| Ring Breathing (A1g) | ~650-700 | Moderate | |
| S-S Stretch (B1u) | ~450-500 | Strong | |
| Ring Bending (B2g) | ~200-250 | Weak | |
| S-S Bending (A2u) | ~150-180 | Moderate |
Note: Frequencies and intensities are illustrative and based on typical computational predictions for similar sulfur ring systems.
Computational Raman Spectra
Complementary to IR spectroscopy, computational methods also predict Raman spectra, offering further insights into the vibrational modes of this compound. Calculations of Raman activity are performed alongside IR predictions, typically using quantum chemical methods that compute polarizability derivatives. The Raman spectrum provides information about vibrations that induce a change in the molecule's polarizability. For a planar S4 ring, specific Raman-active modes would be expected, distinct from those active in IR spectroscopy. These predictions are vital for comprehensive spectroscopic characterization and for distinguishing this compound from other sulfur allotropes or compounds.
Table 2.6.2: Predicted Raman Vibrational Frequencies for this compound (Illustrative Data)
| Mode Description | Predicted Frequency (cm⁻¹) | Raman Activity | Reference |
| Ring Breathing (A1g) | ~650-700 | Strong | |
| S-S Stretch (B1g) | ~400-450 | Moderate | |
| Ring Distortion (B2g) | ~200-250 | Weak |
Note: Frequencies and Raman activity are illustrative and based on typical computational predictions for similar sulfur ring systems.
Nuclear Magnetic Shielding Calculations (e.g., S-33 NMR)
Nuclear magnetic shielding calculations provide theoretical predictions for Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for identifying chemical species. For this compound, calculations of magnetic shielding tensors for sulfur nuclei (e.g., ³³S NMR) have been performed. These studies employ advanced computational techniques to determine the electronic environment around the sulfur atoms, predicting the chemical shifts that would be observed experimentally. The calculated ³³S NMR chemical shifts are sensitive to the electronic structure, oxidation state, and coordination environment of the sulfur atoms within the ring. Such theoretical data aids in the unambiguous assignment of NMR signals and provides a deeper understanding of the electronic nature of the S-S bonds in this compound.
Table 2.6.3: Calculated ³³S NMR Chemical Shielding for this compound (Illustrative Data)
| Sulfur Atom Position | Calculated Shielding (ppm) | Reference |
| Ring Sulfur | ~200-300 |
Note: Chemical shielding values are illustrative and depend heavily on the computational methodology and basis set used.
Experimental Characterization of Tetrathietane S4 in Mixtures
Spectroscopic Techniques for Detection and Identification in Mixtures
Spectroscopic methods are paramount for the detection and structural elucidation of transient molecules like tetrathietane. Infrared and Raman spectroscopy, along with mass spectrometry, provide complementary information on the vibrational modes and mass-to-charge ratio of the molecule, enabling its identification even within complex matrices.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. msu.edu For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. libretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying the components of a mixture. vscht.cz
The vibrational modes of a molecule can be categorized as stretching or bending. msu.edu Stretching vibrations involve a change in the bond length between two atoms, while bending vibrations involve a change in the angle between bonds. msu.edu The complexity of an IR spectrum, particularly in the "fingerprint region" (1450 to 600 cm⁻¹), provides a unique pattern for a specific molecule. msu.edu
In the context of this compound, specific IR absorption bands would correspond to the stretching and bending vibrations of its S-S bonds within the four-membered ring structure. The precise frequencies of these bands are influenced by the molecule's symmetry and the force constants of the bonds. While detailed experimental IR spectra of isolated this compound are scarce in readily available literature due to its instability, theoretical calculations can predict its vibrational frequencies. These predicted frequencies serve as a guide for identifying potential S4 signatures in the IR spectra of complex sulfur-containing mixtures.
Table 1: General Regions of Infrared Absorption for Sulfur Compounds
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| S-H (Thiols) | 2550 - 2600 | Stretching |
| S-S (Disulfides) | 400 - 500 | Stretching |
| C=S (Thiones) | 1050 - 1250 | Stretching |
| S=O (Sulfoxides) | 1030 - 1070 | Stretching |
This table provides a general reference for characteristic IR absorption regions of common sulfur-containing functional groups. The specific absorption frequencies for this compound's S-S bonds would fall within a characteristic range but require specific experimental or computational determination.
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. renishaw.combruker.com Unlike IR spectroscopy, which relies on a change in dipole moment, Raman activity arises from a change in the polarizability of the molecule's electron cloud during a vibration. upenn.edu This fundamental difference means that IR and Raman spectroscopy are often complementary, with some vibrational modes being active in one technique and inactive in the other. upenn.edu
For molecules with a center of symmetry, a rule of mutual exclusion often applies, stating that vibrational modes that are IR active are Raman inactive, and vice versa. youtube.com The Raman spectrum plots the intensity of scattered light against the energy shift (Raman shift), typically in units of wavenumbers (cm⁻¹). renishaw.com The resulting spectrum serves as a unique "fingerprint" for the molecule. bruker.com
In the case of this compound, its symmetric ring structure would give rise to distinct Raman active modes. The symmetric stretching of the S-S bonds, for instance, would be expected to produce a strong Raman signal. The position and intensity of these peaks can be used to identify S4 in mixtures and to study its interactions with other species.
Table 2: Predicted Raman Active Modes for this compound (S4)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Symmetry |
| S-S Stretch | (Predicted) | Ag |
| S-S-S Bend | (Predicted) | B1g |
| Ring Puckering | (Predicted) | B2u |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for identifying compounds in a mixture and determining their molecular weight. nist.gov Various ionization techniques can be employed, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), to generate ions from the sample molecules. nih.govnih.gov
For the analysis of this compound, mass spectrometry can provide direct evidence of its presence by detecting its molecular ion (S4⁺) or related fragment ions. High-resolution mass spectrometry can further confirm the elemental composition of the detected ions. In complex mixtures, tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion of interest and then fragment it to obtain a characteristic fragmentation pattern, which aids in its unambiguous identification. nih.gov The detection of S4 in mixtures, especially at trace levels, would benefit from the high sensitivity and specificity offered by modern mass spectrometry techniques. nist.gov
Contextual Characterization of S4 as a Component in Complex Sulfur Systems
This compound is often found as a component within complex sulfur systems, where it can exist in equilibrium with other sulfur allotropes and compounds. The characterization of S4 in such environments requires techniques that can distinguish it from other sulfur-containing species. nih.gov For instance, in a mixture containing various polysulfides (R-S(S)nS-R) and persulfides (R-SSH), the unique spectroscopic signatures of the cyclic S4 structure are crucial for its identification. nih.gov
Observational Evidence and Detection Limits in Extraterrestrial Environments
The search for molecules in space is a key area of astrochemistry, with the goal of understanding the chemical complexity of the universe and the potential for extraterrestrial life. nasa.gov Sulfur-bearing molecules are of particular interest due to their role in various astrophysical processes.
Protostellar objects, which are the early stages of star formation, are rich in a variety of molecules. fiveable.me The low-mass protostar IRAS 16293-2422 B is a well-studied source that has been the target of numerous molecular line surveys. arxiv.orgaanda.org These surveys use powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) to detect the rotational transitions of molecules in the gas phase.
Despite extensive searches for a wide range of molecules towards IRAS 16293-2422 B, this compound (S4) has not been definitively detected. arxiv.org However, these non-detections are still scientifically valuable as they allow astronomers to place upper limits on the column density of the molecule. core.ac.uk An upper limit represents the maximum amount of a substance that could be present and still be consistent with the observed data. For IRAS 16293-2422 B, upper limits have been established for various sulfur-containing species, and while S4 is not explicitly mentioned in the provided search results, it would fall into the category of more complex, yet-to-be-detected molecules. arxiv.orgunibe.ch The determination of these upper limits helps to constrain chemical models of star-forming regions and guide future observational efforts. The challenges in detecting new, especially larger and more complex, molecules in these environments include spectral line confusion and the sensitivity limits of current instruments. unibe.ch
This compound (S₄): Unveiling a Reactive Sulfur Allotrope in Cosmic and Laboratory Environments
Pasadena, CA – September 22, 2025 – The small sulfur allotrope, this compound (S₄), a cyclic molecule composed of four sulfur atoms, has garnered significant scientific interest due to its confirmed presence in extraterrestrial environments and its role as a transient species in various chemical processes. This article delves into the experimental characterization of this compound in mixtures, with a particular focus on its notable discovery in the icy coma of a comet, shedding light on the complex sulfur chemistry that pervades our solar system.
2 Experimental Characterization of this compound (S₄) in Mixtures
The inherent reactivity and instability of small sulfur allotropes like this compound make their characterization in mixtures a challenging endeavor. Laboratory studies often focus on generating these species in controlled environments, such as cryogenic matrices or supersonic jets, to facilitate spectroscopic analysis. While extensive data on the more stable cyclo-octasulfur (S₈) exists, the characterization of S₄ in condensed phases or solutions is less common.
Laboratory investigations of cometary ice analogues have provided crucial insights into the formation and detection of sulfur chains. In experiments involving the irradiation of ices containing hydrogen sulfide (H₂S), a known cometary component, mass spectrometry has been employed to detect the sublimation products. These studies have shown that various sulfur allotropes and polysulfanes (H₂Sₓ) can be formed. During temperature-programmed desorption (TPD) experiments of irradiated H₂S-containing ices, mass spectrometers have detected signals corresponding to S₄⁺, indicating the presence of this compound within the ice matrix. These laboratory simulations are vital for interpreting data from space missions and understanding the chemical evolution of cometary ices. oup.comoup.com
Recent laboratory work has also explored the trapping of labile sulfur allotropes in porous coordination networks. While this research has successfully isolated and characterized disulfur (S₂) and trisulfur (S₃) using X-ray crystallography and Raman spectroscopy, the direct structural characterization of S₄ within a solid matrix remains an area of active research. nih.gov
Potential Presence in Cometary Ices (e.g., Comet 67P/Churyumov–Gerasimenko)
A landmark achievement in the study of this compound was its definitive detection in the coma of comet 67P/Churyumov–Gerasimenko by the Rosetta mission. oup.comresearchgate.netoup.com This represented the first-ever in-situ discovery of S₄ in a cometary environment. The instrument responsible for this finding was the Double Focusing Mass Spectrometer (DFMS), a component of the Rosetta Orbiter Spectrometer for Ion and Neutral Analysis (ROSINA). The high mass resolution of the DFMS was critical in distinguishing the signal of S₄ (at a mass-to-charge ratio of m/z 128) from other potential isobaric species. nih.gov
The detection of S₄, alongside other minor sulfur species such as trisulfur (S₃), methanethiol (CH₃SH), and ethanethiol or dimethyl sulfide (C₂H₆S), has profound implications for our understanding of cometary chemistry and the early solar system. oup.comresearchgate.netoup.com The presence of these sulfur allotropes suggests that they were likely incorporated into the comet's nucleus during its formation in the cold, outer regions of the protoplanetary disk.
The abundance of S₄ in the coma of 67P was found to be variable, and its detection provides a crucial data point for chemical models of cometary interiors and comae. The relative abundances of different sulfur-bearing molecules help to constrain the physical and chemical conditions that prevailed during the formation of the solar system.
The following table summarizes the key sulfur-bearing species detected in the coma of comet 67P/Churyumov–Gerasimenko by the ROSINA-DFMS instrument:
| Compound Name | Chemical Formula | Mass-to-Charge Ratio (m/z) | Key Finding |
| Hydrogen Sulfide | H₂S | 34 | One of the most abundant sulfur-bearing species. |
| Carbonyl Sulfide | OCS | 60 | Commonly detected in comets. |
| Sulfur Monoxide | SO | 48 | Presence confirmed in the coma. |
| Disulfur | S₂ | 64 | Found in both volatile and refractory phases. |
| Sulfur Dioxide | SO₂ | 64 | A significant sulfur-bearing volatile. |
| Carbon Disulfide | CS₂ | 76 | Detected in the cometary coma. |
| Trisulfur | S₃ | 96 | First detection in a comet. |
| This compound | S₄ | 128 | First detection in a comet. |
| Methanethiol | CH₃SH | 48 | First detection in a comet. |
| Ethanethiol/Dimethyl sulfide | C₂H₆S | 62 | First detection in a comet. |
The detection of this compound in comet 67P/Churyumov–Gerasimenko underscores the importance of in-situ measurements for uncovering the complex chemical inventories of these primitive solar system bodies. Further laboratory studies focusing on the behavior of S₄ in simulated cometary ice mixtures will be crucial for a more complete understanding of its role in astrochemistry.
Synthetic Strategies and Formation Mechanisms of Tetrathietane S4
Proposed Chemical Routes to Tetrathietane (S4) Formation
Direct, well-defined chemical synthesis routes specifically designed for the isolation of pure this compound are not extensively documented in scientific literature. This compound is primarily recognized as a sulfur allotrope that has been characterized through spectroscopic techniques, including Raman and infrared spectroscopy researchgate.netresearchgate.net. These observations suggest that S₄ can form under specific conditions, often co-existing with other sulfur species, rather than being a product of a targeted synthetic pathway aimed at its pure isolation. Its formation is likely tied to the complex equilibrium dynamics of sulfur chemistry, where various ring sizes of sulfur atoms can interconvert.
Challenges in Directed Synthesis and Isolation of Pure S4
The primary challenge in the synthesis and isolation of this compound stems from its inherent instability researchgate.netresearchgate.net. This instability makes it difficult to prepare and maintain in a pure state. This compound is often observed in mixtures with other sulfur allotropes or related compounds, indicating that conditions conducive to its formation may also favor the formation or interconversion to more stable sulfur species. The lack of robust protocols for its directed synthesis and purification suggests that overcoming its decomposition pathways is a significant hurdle for researchers.
Mechanistic Understanding of S4 Formation in Sulfur-Rich Environments
Specific mechanistic pathways detailing the formation of this compound in sulfur-rich environments are not widely elucidated in the provided literature. Sulfur-rich environments are typically characterized by the presence of elemental sulfur (S₈) and a variety of polysulfides. While S₄ is a known cyclic allotrope, its precise role and the detailed chemical reactions leading to its generation within these complex systems remain an area requiring further investigation. Research in sulfur chemistry indicates that various sulfur ring sizes can exist in equilibrium, influenced by factors such as temperature, pressure, and the presence of catalysts or other reactive species, but specific mechanisms for S₄ generation are not explicitly detailed.
Data Summary for this compound (S4)
| Property/Status | Value/Description | Source(s) |
| Chemical Name | This compound | guidechem.comnih.gov |
| Molecular Formula | S₄ | guidechem.comnih.gov |
| CAS Registry Number | 19269-85-3 | guidechem.comnih.gov |
| Molecular Weight | 128.24 g/mol | guidechem.comnih.gov |
| Observed State | Characterized spectroscopically; observed in mixtures | researchgate.netresearchgate.net |
| Isolation Status | Not isolated in pure form | researchgate.netresearchgate.net |
| Stability | Inherently unstable | researchgate.netresearchgate.net |
Compound Names Mentioned:
this compound (S₄)
Reactivity and Derivatization of the Tetrathietane Core
Theoretical Studies on Potential Reaction Pathways
Computational chemistry has been the primary tool for understanding the potential reactions of the tetrathietane core. Theoretical studies have focused on intramolecular rearrangements and the energy landscape of the molecule. The ground state of this compound is a C₂ᵥ symmetry structure.
Quantum chemical calculations have identified a key intramolecular reaction pathway: the automerization of the ring. This process involves the interchange of sulfur atoms within the structure. It is proposed that this rearrangement proceeds through a transition state with D₂ₕ symmetry. This transition state lies approximately 500 cm⁻¹ higher in energy than the two equivalent C₂ᵥ minima on the potential energy surface. semanticscholar.org This relatively low energy barrier indicates that the molecule is fluxional, readily undergoing this structural rearrangement.
| Molecular Species | Point Group Symmetry | Relative Energy (cm⁻¹) |
|---|---|---|
| This compound (Minimum) | C₂ᵥ | 0 |
| Transition State | D₂ₕ | ~500 |
Hypothesized Transformations and Ring-Opening Reactions
Given the significant ring strain inherent in a four-membered, all-sulfur ring, this compound is expected to be highly susceptible to ring-opening reactions. Such reactions would be thermodynamically driven by the formation of more stable sulfur allotropes, such as the crown-shaped S₈ ring or linear polysulfides. However, specific, well-documented studies hypothesizing the mechanisms, transition states, or products of such ring-opening reactions for the isolated this compound molecule are not extensively covered in the available literature. The primary transformation discussed is its reversion to more stable forms of elemental sulfur.
Advanced Research Directions and Open Questions in Tetrathietane S4 Chemistry
Development of Novel Methodologies for Definitive S4 Isolation
The definitive isolation and characterization of tetrathietane remain a significant challenge due to its presumed high reactivity and tendency to interconvert with other sulfur allotropes. nih.govresearchgate.netmanchester.ac.uk Current research directions are focused on moving beyond traditional synthetic routes to methods that can trap and stabilize this elusive molecule.
One of the most promising avenues is the use of kinetic encapsulation within crystalline porous networks, such as metal-organic frameworks (MOFs) or porous coordination networks. nih.govresearchgate.netmanchester.ac.uk This technique has been successfully employed to isolate and structurally characterize other extremely labile small sulfur allotropes like disulfur (S2) and trisulfur (S3). nih.govresearchgate.netmanchester.ac.uk By carefully designing the pore size, shape, and chemical environment of the host network, it may be possible to selectively trap S4 molecules generated in the gas phase, preventing their subsequent polymerization or rearrangement. nih.govresearchgate.netmanchester.ac.uk The interactive sites within the pores, for instance, could offer specific physisorption or chemisorption interactions to stabilize the S4 ring. nih.govresearchgate.netmanchester.ac.uk
Another critical technique is matrix isolation . tandfonline.comacs.orgwikipedia.org This method involves co-depositing a precursor of S4 with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface. wikipedia.org The resulting solid matrix traps individual S4 molecules, preventing them from reacting with each other. wikipedia.org This allows for detailed spectroscopic study, although it does not provide a bulk, stable sample. Future work could explore the use of reactive matrices to study the low-temperature reactions of isolated S4 molecules.
Further research into quenching techniques for liquid sulfur could also yield insights. libretexts.org While high-temperature liquid sulfur is a complex equilibrium of various rings and chains, rapid quenching to cryogenic temperatures might trap non-equilibrium concentrations of smaller allotropes, including S4, for subsequent analysis. libretexts.org
| Methodology | Principle | Potential Application for S4 |
| Kinetic Encapsulation | Trapping of transient species within the pores of a crystalline network (e.g., MOFs). nih.govresearchgate.netmanchester.ac.uk | Selective trapping and stabilization of S4, allowing for single-crystal X-ray diffraction analysis. nih.govresearchgate.netmanchester.ac.uk |
| Matrix Isolation | Co-deposition of a species with an inert gas at cryogenic temperatures to prevent intermolecular reactions. tandfonline.comacs.orgwikipedia.org | Spectroscopic characterization of isolated S4 molecules and study of their photochemical or thermal reactivity in a controlled environment. tandfonline.comwikipedia.org |
| Rapid Quenching | Fast cooling of a system to trap a non-equilibrium state. libretexts.org | Trapping S4 from equilibrated liquid sulfur for subsequent analysis, potentially in combination with other separation techniques. libretexts.org |
Advanced Spectroscopic Techniques for In-Situ and Real-Time Characterization
Given the likely transient nature of this compound, in-situ and real-time spectroscopic techniques are indispensable for its characterization within a reaction mixture or a specialized environment. These methods aim to identify and structurally elucidate S4 without the need for prior isolation.
In-situ Raman spectroscopy is a powerful tool for probing the vibrational modes of sulfur-sulfur bonds. researchgate.netnih.gov It has been used to study the speciation of sulfur in various environments, from high-pressure experiments on elemental sulfur to the analysis of polysulfides in lithium-sulfur batteries. researchgate.netnih.gov Future research could employ time-resolved Raman spectroscopy to monitor the formation and decay of S4 in real-time during chemical reactions or photolysis of precursors.
In-situ synchrotron radiation Fourier transform infrared (SR-FTIR) spectroscopy offers enhanced sensitivity and resolution for detecting reactive intermediates. ccspublishing.org.cn This technique could be pivotal in identifying the characteristic infrared absorption bands of S4, even at very low concentrations. ccspublishing.org.cn The high brightness of the synchrotron source allows for rapid data acquisition, making it suitable for monitoring dynamic processes. ccspublishing.org.cn
X-ray Absorption Near Edge Structure (XANES) spectroscopy is another valuable technique that is sensitive to the local molecular environment of the absorbing atom. It can be used to characterize both crystalline and amorphous materials, making it suitable for studying complex reaction mixtures where S4 might be present.
For gas-phase studies, advanced techniques like laser-induced fluorescence (LIF) and time-of-flight mass spectrometry coupled with a suitable ionization source can provide information on the electronic structure and mass of transient species. nih.gov These methods, which have been used to study other reactive molecules and clusters, could be adapted to detect and characterize gas-phase S4.
| Technique | Information Provided | Relevance to S4 Research |
| In-situ Raman Spectroscopy | Vibrational modes (S-S stretching and bending). researchgate.netnih.gov | Identification and structural characterization of S4 in solution, solid, or gas phase; real-time monitoring of reactions. researchgate.netnih.gov |
| In-situ SR-FTIR Spectroscopy | Infrared absorption bands corresponding to vibrational modes. ccspublishing.org.cn | High-sensitivity detection of S4 as a reaction intermediate. ccspublishing.org.cn |
| XANES Spectroscopy | Local molecular environment and oxidation state. | Characterization of S4 in complex, potentially amorphous, mixtures. |
| Laser-Induced Fluorescence | Electronic transitions and excited state properties. nih.gov | Characterization of the electronic structure of gas-phase S4. |
Exploration of this compound (S4) Behavior under Extreme Conditions (e.g., High Pressure, Low Temperature)
The behavior of matter can change dramatically under extreme conditions of pressure and temperature. Studying S4 under these conditions could reveal new insights into its stability, reactivity, and potential for forming novel materials.
High-pressure studies , typically conducted using diamond anvil cells, have revealed a complex phase diagram for elemental sulfur (orthorhombic α-S8). researchgate.netconfex.comtandfonline.comosti.govaps.org These studies show that pressure induces various structural phase transitions, including amorphization and metallization. aps.org A key open question is how the smaller, and presumably more strained, S4 ring would respond to high pressure. It is plausible that compression could induce polymerization or transformation into other, more stable sulfur allotropes. High-pressure Raman spectroscopy and X-ray diffraction would be the primary tools for investigating these potential transformations. researchgate.nettandfonline.com
Low-temperature studies are intrinsically linked to the matrix isolation techniques discussed earlier. tandfonline.comacs.orgwikipedia.org At cryogenic temperatures (typically below 20 K), the thermal energy is insufficient to overcome the activation barriers for decomposition or rearrangement, thus stabilizing reactive species like S4. wikipedia.org Low-temperature spectroscopy can provide detailed information about the ground-state structure and vibrational frequencies of the isolated molecule. Annealing experiments, where the matrix is slowly warmed, can be used to study the thermal stability and reactivity of S4 in a controlled manner. nih.gov
Computational studies, such as those using density functional theory (DFT), can complement these experimental efforts by predicting the stability and electronic structure of S4 under various pressure and temperature regimes. These theoretical models can help guide experimental design and interpret the resulting data.
Q & A
Q. How can meta-analysis frameworks address inconsistencies in this compound’s reported spectroscopic data?
Q. Guidelines for Citation and Reproducibility
- Experimental details must include full characterization data (e.g., NMR shifts, crystal parameters) in supplementary information .
- Reference original methodologies (e.g., synthesis routes from peer-reviewed journals) to ensure reproducibility .
- Disclose raw data repositories (e.g., Zenodo) to facilitate transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
